molecular formula C13H12N6 B2912717 N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706440-97-2

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2912717
CAS No.: 1706440-97-2
M. Wt: 252.281
InChI Key: ZFTVMKCMPSKORB-UHFFFAOYSA-N
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Description

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS: 1706440-97-2) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an imidazole ring and linked to a para-phenylenediamine group. Its molecular formula is C₁₃H₁₂N₆, with a molecular weight of 252.28 g/mol .

Properties

IUPAC Name

4-N-(6-imidazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c14-10-1-3-11(4-2-10)18-12-7-13(17-8-16-12)19-6-5-15-9-19/h1-9H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVMKCMPSKORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with 1H-imidazole under basic conditions to form the intermediate 6-(1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Activities Reference
N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (Target Compound) Pyrimidine + imidazole Unsubstituted imidazole, para-phenylenediamine C₁₃H₁₂N₆ Insufficient data
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine + methyl-imidazole Methyl group on imidazole, bipyridine backbone C₂₁H₁₉N₇ Synthetic methodology described
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine Pyrimidine + pyrrolidine Pyrrolidine and methyl groups on pyrimidine C₁₅H₂₀N₆ Early-stage CMV inhibitor
N1-(2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazol-5-yl)benzene-1,4-diamine Benzimidazole + sulfonyl group Phenylsulfonyl group, methyl substitution C₂₀H₁₉N₅O₂S 39.7% anti-inflammatory activity (in vivo)
N-(1H-imidazol-2-yl)-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine Dual imidazole + para-phenylenediamine Two imidazole rings, extended conjugation C₁₈H₁₇N₇ Potential kinase interaction
N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine Pyridine + methylthio-imidazole Methylthio group on imidazole, pyridine core C₁₆H₁₆N₆S Moderate JNK3 affinity, p38α selectivity

Key Comparative Insights

Heterocyclic Core Variations
  • Pyrimidine vs. Pyridine/Benzimidazole : The target compound’s pyrimidine-imidazole core (vs. pyridine in or benzimidazole in ) may influence electronic properties and binding interactions. Pyrimidines often engage in hydrogen bonding via nitrogen atoms, whereas benzimidazoles enhance π-π stacking .
  • Substituent Effects: The methyl group on the imidazole in could enhance lipophilicity and metabolic stability compared to the unsubstituted imidazole in the target compound.

Biological Activity

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzene ring substituted with a pyrimidine moiety and an imidazole group , which contributes to its unique biological properties. Its molecular formula is C15H17N5C_{15}H_{17}N_5, and it is characterized by the following structural components:

  • Benzene Core : Provides stability and hydrophobic interactions.
  • Pyrimidine Ring : Involved in interactions with biological targets.
  • Imidazole Group : Enhances binding affinity to specific enzymes and receptors.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. This process can be achieved through the reaction of halogenated pyrimidine derivatives with amines under specific conditions such as elevated temperatures and acidic environments. Characterization techniques like Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Kinase Inhibition

This compound has shown significant activity as an inhibitor of various kinases, particularly:

  • c-Jun N-terminal kinase 3 (JNK3) : Exhibits moderate affinity, making it a candidate for therapeutic applications in diseases where JNK3 is implicated.

The selectivity against closely related kinases like p38α mitogen-activated protein kinase enhances its potential as a targeted therapeutic agent. Interaction studies have employed techniques such as Surface Plasmon Resonance (SPR) and Enzyme-linked Immunosorbent Assay (ELISA) to assess binding affinities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been observed to induce apoptosis in specific cancer cell lines. A case study involving tumor-suffering mice demonstrated that treatment with this compound suppressed tumor growth significantly.

StudyCell LineIC50 (μM)Observations
AMCF725.72 ± 3.95Induces apoptosis
BU8745.2 ± 13.0Significant cytotoxicity

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Disruption of signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

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